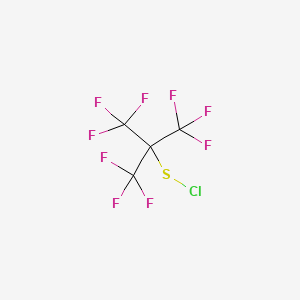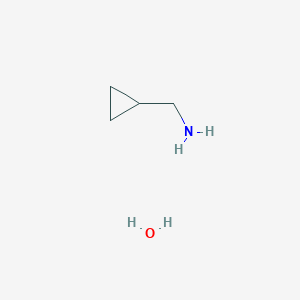
Cyclopropylmethanaminehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethanaminehydrate is an organic compound that features a cyclopropane ring attached to a methanamine group, with a hydrate component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylmethanaminehydrate can be synthesized through the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system in tetrahydrofuran under nitrogen protection. The reaction is carried out at a temperature range of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified through distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cyclopropanecarbonitrile as the starting material, with nickel dichloride and sodium borohydride as reducing agents. The reaction conditions are optimized for large-scale production, ensuring safety, reliability, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethanaminehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylmethanone derivatives.
Reduction: Further reduction can lead to the formation of cyclopropylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Cyclopropylmethanone derivatives.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethanamine derivatives.
Applications De Recherche Scientifique
Cyclopropylmethanaminehydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of cyclopropylmethanaminehydrate involves its interaction with various molecular targets. The cyclopropane ring imparts strain, making the compound reactive towards nucleophiles and electrophiles. The amine group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanaminehydrate can be compared with other cyclopropane-containing compounds such as cyclopropylamine and cyclopropylmethanol.
List of Similar Compounds
- Cyclopropylamine
- Cyclopropylmethanol
- Cyclopropylmethylamine
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H11NO |
|---|---|
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
cyclopropylmethanamine;hydrate |
InChI |
InChI=1S/C4H9N.H2O/c5-3-4-1-2-4;/h4H,1-3,5H2;1H2 |
Clé InChI |
BIVIWWZEIMDEHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


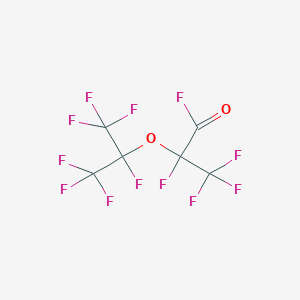
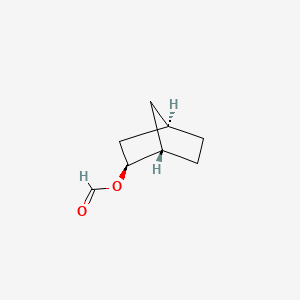
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
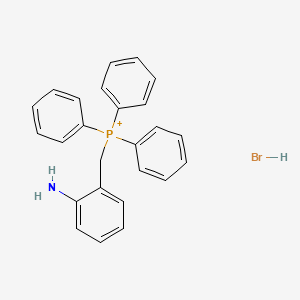
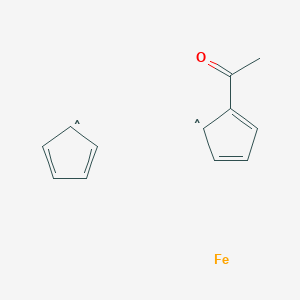


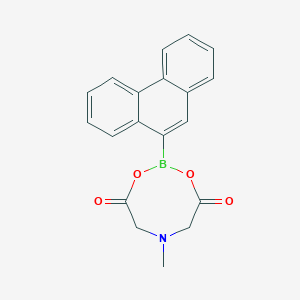
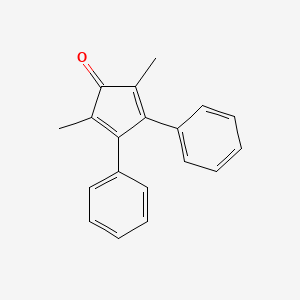

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
